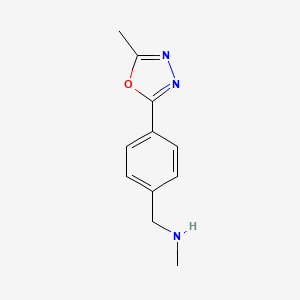

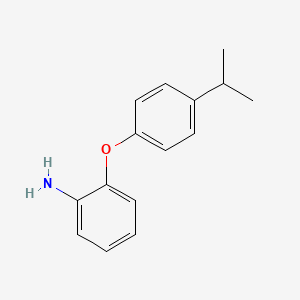

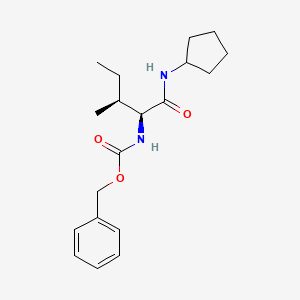

1-(4-Nitrophenyl)piperidine-4-carboxamide

Overview

Description

Synthesis Analysis

While specific synthesis methods for 1-(4-Nitrophenyl)piperidine-4-carboxamide are not found, there are general methods for synthesizing piperidine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Hydrogen Bonding in Proton-Transfer Compounds

Hydrogen Bonding in Anhydrous Proton-Transfer Compounds : Studies have revealed the hydrogen bonding patterns in anhydrous 1:1 proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide) and various nitro-substituted benzoic acids. These structures demonstrate the utility of the isonipecotamide cation in molecular assembly and highlight the efficacy of certain hydrogen-bonding motifs in this process (Smith & Wermuth, 2010).

Proton-Transfer Compounds with Aromatic Dicarboxylic Acids : The structures of 1:1 proton-transfer compounds of isonipecotamide with various aromatic dicarboxylic acids have been determined, illustrating the ability of the isonipecotamide cation to form stable hydrogen-bonded structures (Smith & Wermuth, 2011).

Chemical Reactions and Synthesis

Aminolysis in Ionic Liquids : Research on the reaction of p-nitrophenyl acetate with piperidine in various solvents, including ionic liquids, provides insight into the medium effects on the rate and mechanism of aminolysis, which is crucial for understanding reactions involving similar compounds (Millán et al., 2013).

Synthesis of Piperidine Derivatives with Antileukemic Activity : The synthesis of novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their observed antiproliferative activity against human leukemia cells underscore the potential of piperidine derivatives in anticancer therapy (Vinaya et al., 2011).

Biological and Medicinal Research

CCR5 Antagonist for HIV-1 Inhibition : The discovery of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity highlights the therapeutic potential of such compounds in the treatment of HIV-1 (Imamura et al., 2006).

Mycobacterium Tuberculosis Pantothenate Synthetase Inhibitors : Piperidine-4-carboxamide derivatives have been evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showcasing their potential in tuberculosis treatment (Samala et al., 2013).

Future Directions

While specific future directions for the study of 1-(4-Nitrophenyl)piperidine-4-carboxamide are not found in the literature, research on piperidine derivatives continues to be an active area of study. For instance, the design and synthesis of novel piperidine derivatives for potential use as anti-tubercular agents have been reported . This suggests that the development of new piperidine derivatives, including potentially this compound, could be a future direction in medicinal chemistry research.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as piperidine-4-carboxamides, have been found to target dna gyrase in mycobacterium abscessus . DNA Gyrase is an essential enzyme involved in DNA replication, transcription, and repair .

Mode of Action

Piperidine-4-carboxamides, a related class of compounds, have been shown to inhibit the activity of dna gyrase in mycobacterium abscessus . This inhibition could potentially lead to the prevention of DNA replication and transcription, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

Given its potential inhibition of dna gyrase, it could affect the dna replication and transcription pathways .

Result of Action

If it acts similarly to piperidine-4-carboxamides, it could potentially inhibit the growth and proliferation of certain bacteria by preventing dna replication and transcription .

properties

IUPAC Name |

1-(4-nitrophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDRLSLGWHAFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)